molecular formula C21H17ClN4O2S B2408539 N-(3-chlorophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 941942-70-7

N-(3-chlorophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2408539
CAS No.: 941942-70-7
M. Wt: 424.9
InChI Key: OZBNKGAHBNAKMD-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[4,5-d]pyridazine class of heterocyclic molecules, characterized by a fused thiazole-pyridazine core. Its structure includes a 3-chlorophenyl group attached via an acetamide linker and a p-tolyl (4-methylphenyl) substituent at the 7-position of the thiazolo-pyridazine scaffold. The compound’s synthesis likely involves cyclization and substitution reactions, analogous to methods reported for related thiazolo-pyridazine derivatives .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[2-methyl-7-(4-methylphenyl)-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2S/c1-12-6-8-14(9-7-12)18-20-19(23-13(2)29-20)21(28)26(25-18)11-17(27)24-16-5-3-4-15(22)10-16/h3-10H,11H2,1-2H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBNKGAHBNAKMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)NC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and efficacy against various biological targets.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves high-pressure cyclocondensation reactions. Recent studies have highlighted the use of Q-Tube reactors to facilitate these reactions, allowing for the efficient formation of thiazolopyridazine derivatives with significant cytotoxic properties against cancer cell lines .

Structural Features

The compound features a thiazolo[4,5-d]pyridazine core, which is known for its diverse pharmacological properties. The presence of electron-withdrawing groups, such as the 3-chlorophenyl moiety, enhances its biological activity by modulating electronic properties and steric factors.

Anticancer Activity

Recent studies have demonstrated that thiazolopyridazine derivatives exhibit potent cytotoxic activity against various cancer cell lines. For instance, derivatives with similar structures to this compound showed IC50 values ranging from 6.90 μM to 51.46 μM against HCT-116 (colon), MCF-7 (breast), and A549 (lung) cancer cell lines .

Comparative Efficacy Table

CompoundCell LineIC50 (μM)Reference Drug IC50 (μM)
This compoundMCF-7TBD19.35
Similar Derivative 1HCT-1166.9011.26
Similar Derivative 2A549TBDTBD

The anticancer activity is thought to arise from the compound's ability to induce apoptosis in cancer cells. Studies indicate that the presence of specific substituents on the thiazolo[4,5-d]pyridazine framework can significantly influence its cytotoxicity. Electron-withdrawing groups enhance activity by stabilizing reactive intermediates during metabolic processing .

Anti-inflammatory Activity

In addition to anticancer properties, compounds with similar structures have shown promising anti-inflammatory effects. For example, certain derivatives have demonstrated significant inhibition of COX-2 enzyme activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Study on Cytotoxicity

In a study examining the cytotoxic effects of thiazolopyridazine derivatives, several compounds were tested against three human cancer cell lines using the MTT assay. The results indicated that compounds with electron-withdrawing groups exhibited higher cytotoxicity compared to those with electron-donating substituents .

Study on Anti-inflammatory Effects

Another study focused on the anti-inflammatory potential of thiazolo derivatives showed that specific modifications could lead to enhanced suppression of COX-2 and iNOS mRNA levels in RAW264.7 cells. The findings suggest a promising avenue for developing new anti-inflammatory agents based on this scaffold .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The primary structural analogues differ in substituents at the phenyl and aryl positions (Table 1). For example:

  • N-(4-Chlorophenyl)-2-(2-methyl-4-oxo-7-(2-thienyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide () replaces the 3-chlorophenyl group with a 4-chlorophenyl moiety and substitutes the p-tolyl group with a thienyl ring.

Table 1: Key Structural and Hypothetical Physicochemical Comparisons

Compound Name R₁ (Position) R₂ (Position) Molecular Formula Molecular Weight (g/mol) LogP* Solubility (mg/mL)*
Target Compound 3-ClPh p-tolyl (7) C₂₂H₁₈ClN₃O₂S 435.91 3.8 0.12 (DMSO)
N-(4-ClPh)-2-(2-Me-4-oxo-7-thienyl)acetamide 4-ClPh 2-thienyl (7) C₂₀H₁₆ClN₃O₂S₂ 429.94 3.2 0.25 (DMSO)

*Hypothetical data inferred from substituent trends .

  • This could lower solubility in polar solvents.
  • Aryl Group at 7-Position : The p-tolyl group (electron-donating methyl) in the target compound enhances lipophilicity (LogP ~3.8) compared to the thienyl analogue (LogP ~3.2). However, the thienyl group’s sulfur atom may improve π-π stacking in crystal lattices, as observed in related heterocycles .

Q & A

What are the established synthetic routes for N-(3-chlorophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide, and what key intermediates are involved?

Basic Research Question
The synthesis typically involves multi-step protocols, including cyclocondensation of thiazole precursors with pyridazinone derivatives. A critical intermediate is the thiazolo[4,5-d]pyridazin-4-one core, formed via palladium-catalyzed cross-coupling or nitroarene reductive cyclization (e.g., using formic acid derivatives as CO surrogates) . Key steps include:

  • Step 1 : Preparation of the thiazolo-pyridazinone scaffold using Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) for halogenation .
  • Step 2 : Introduction of the p-tolyl group via Suzuki-Miyaura coupling .
  • Step 3 : Acetamide functionalization through nucleophilic substitution or amide coupling .
    Methodological Tip : Optimize reaction conditions (e.g., base selection, solvent polarity) to minimize byproducts, as seen in analogous syntheses of thiazolo-pyridazinones .

Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Basic Research Question
A combination of 1H/13C NMR , high-resolution mass spectrometry (HRMS) , and X-ray crystallography is recommended.

  • NMR : Assign aromatic protons (δ 7.2–8.1 ppm for p-tolyl and chlorophenyl groups) and carbonyl signals (δ 165–175 ppm for acetamide and pyridazinone) .
  • HRMS : Confirm molecular weight (e.g., C22H18ClN3O2S) with <2 ppm error .
  • X-ray Crystallography : Resolve stereoelectronic effects in the thiazolo-pyridazinone core, as demonstrated for structurally similar fluorophenyl analogs .

How does the presence of the p-tolyl group influence the compound's biological activity compared to other aryl substitutions?

Advanced Research Question
The p-tolyl group enhances lipophilicity and π-π stacking interactions with hydrophobic enzyme pockets. In SAR studies of analogous thiazolo-pyridazinones:

  • Electron-donating groups (e.g., p-tolyl) improve binding to kinases by stabilizing charge-transfer interactions .
  • Electron-withdrawing groups (e.g., 4-fluorophenyl) reduce activity due to decreased solubility .
    Methodological Insight : Compare IC50 values in enzyme assays using substitutions like p-methoxyphenyl or 3-chlorophenyl to isolate steric/electronic effects .

What strategies can be employed to resolve contradictions in biological activity data across different studies?

Advanced Research Question
Contradictions often arise from assay variability (e.g., cell line selection, incubation time) or compound purity . Mitigation strategies include:

  • Orthogonal Assays : Validate results using both enzymatic (e.g., kinase inhibition) and cellular (e.g., apoptosis) endpoints .
  • HPLC-Purity Standardization : Ensure ≥95% purity via reverse-phase HPLC, as impurities (e.g., unreacted intermediates) may skew bioactivity .
  • Reproducibility Checks : Replicate experiments under controlled conditions (e.g., pH, temperature) .

What computational methods are recommended for predicting the compound's pharmacokinetic properties?

Advanced Research Question
Use docking simulations (e.g., AutoDock Vina) to model interactions with CYP450 enzymes and ADMET predictors (e.g., SwissADME):

  • LogP : Estimate ~3.2 (moderate lipophilicity) for the p-tolyl derivative, suggesting blood-brain barrier penetration .
  • Metabolic Stability : Screen for cytochrome P450 3A4/2D6 interactions using molecular dynamics .
    Validation : Cross-reference computational results with in vitro microsomal assays .

How can palladium-catalyzed reductive cyclization be optimized in the synthesis of related thiazolo[4,5-d]pyridazin derivatives?

Advanced Research Question
Optimization involves:

  • Catalyst Selection : Pd(OAc)2 with Xantphos ligand for enhanced regioselectivity .
  • Reductant Choice : Formic acid derivatives (e.g., HCO2H/Et3N) as CO surrogates to avoid gas-handling .
  • Temperature Control : Maintain 80–100°C to balance reaction rate and side-product formation .
    Key Metric : Monitor yield improvement via LC-MS at intermediate stages .

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